molecular formula C23H25N3O3 B11416833 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11416833
M. Wt: 391.5 g/mol
InChI Key: HBGUQYQFTSJROH-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a propoxyphenyl group, and a propyl group attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a hydrazine derivative can react with a diketone to form the pyrazole ring, followed by cyclization to form the pyrrolo[3,4-c]pyrazole core.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrrolo[3,4-c]pyrazole intermediate.

    Addition of the Propoxyphenyl Group: The propoxyphenyl group can be added via an etherification reaction, where a propoxyphenol derivative reacts with the intermediate compound.

    Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction, where a propyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a methoxy group instead of a propoxy group.

    3-(2-hydroxyphenyl)-4-(4-ethoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-3-13-26-22(15-9-11-16(12-10-15)29-14-4-2)19-20(24-25-21(19)23(26)28)17-7-5-6-8-18(17)27/h5-12,22,27H,3-4,13-14H2,1-2H3,(H,24,25)

InChI Key

HBGUQYQFTSJROH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCCC

Origin of Product

United States

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